Vulolisib

PI3K Inhibitor In Vivo Tolerability Pharmacokinetics

Vulolisib's differentiated isoform inhibition profile—sub-nanomolar PI3Kα (IC50=0.2 nM) with 245-fold attenuated PI3Kδ (49 nM)—occupies a unique middle ground between pan-PI3K toxicity and isoform-selective resistance. Phase II clinical candidate demonstrates 132% TGI in HCC1954 (PIK3CA H1047R) xenografts, superior tolerability vs. Inavolisib in head-to-head rat studies, and oral PK supporting once-daily dosing (Cmax=1057 ng/mL, t1/2=1.6 h). Designed for PI3Kα-mutant solid tumor efficacy studies in HCC1954, HGC-27, and MKN1 models, PK/PD correlation with p-AKT/p-S6 biomarkers, and combination screens with CDK4/6 inhibitors or SERDs. Chronic oral dosing (10 mg/kg PO, 2–4 weeks) enables robust target engagement and resistance mechanism elucidation.

Molecular Formula C18H19F2N5O3S
Molecular Weight 423.4 g/mol
CAS No. 2390105-79-8
Cat. No. B10830835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVulolisib
CAS2390105-79-8
Molecular FormulaC18H19F2N5O3S
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F
InChIInChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1
InChIKeyKEEKMOIRJUWKNK-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vulolisib (CAS 2390105-79-8): A PI3Kα-Potent Oral Inhibitor for Precision Oncology Research Procurement


Vulolisib is an orally bioactive small-molecule phosphatidylinositol 3-kinase (PI3K) inhibitor with a distinctive isoform inhibition profile: it exhibits sub-nanomolar potency against PI3Kα (IC50 = 0.2 nM), with progressively lower potency against PI3Kδ (49 nM), PI3Kγ (90 nM), and PI3Kβ (168 nM) [1]. Its molecular structure features a unique (4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-2-yl moiety fused to a 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine core, distinguishing it from other PI3K-targeting chemotypes [2]. Vulolisib has advanced to Phase II clinical investigation for oncology indications, demonstrating oral bioavailability and dose-dependent exposure .

Vulolisib: Why Pan-PI3K or Isoform-Selective Inhibitors Cannot Substitute for This Unique Profile


The PI3K inhibitor landscape is defined by divergent isoform selectivity profiles that profoundly influence both on-target efficacy and off-target toxicity. Pan-PI3K inhibitors such as Copanlisib (IC50: 0.5–6.4 nM across all Class I isoforms) exhibit potent tumor suppression but carry significant toxicity burdens due to broad pathway inhibition. Conversely, highly selective agents such as the PI3Kα inhibitor Inavolisib (IC50: 0.038 nM; >300-fold selective) [1] or the PI3Kδ inhibitor Idelalisib (IC50: 2.5 nM) [2] may fail to address PI3Kα-mediated compensatory resistance mechanisms in certain tumor contexts. Vulolisib occupies a distinct middle ground: its sub-nanomolar PI3Kα potency (0.2 nM) rivals that of dedicated PI3Kα inhibitors, while its moderate PI3Kδ inhibition (49 nM) provides supplementary immune-modulatory activity without the severe immunosuppression observed with potent PI3Kδ-selective agents. The quantitative evidence below demonstrates why substitution with a generic pan-PI3K or isoform-selective inhibitor would alter both efficacy and tolerability outcomes relative to Vulolisib.

Vulolisib Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Superior Tolerability and Exposure Profile of Vulolisib Compared Directly to Inavolisib in Rat Model

In a direct head-to-head in vivo study in Sprague-Dawley rats, Vulolisib demonstrated unequivocally superior tolerability and exposure compared to the PI3Kα-selective inhibitor Inavolisib. Animals received Vulolisib or Inavolisib via intragastric administration at doses of 10, 30, and 60 mg/kg daily for 7 days. Across all dose levels, Vulolisib exhibited better tolerance and higher systemic exposure than Inavolisib [1]. This head-to-head finding is critical because Inavolisib is a clinical-stage PI3Kα inhibitor with a reported IC50 of 0.038 nM and >300-fold selectivity over other isoforms [2]; the fact that Vulolisib outperforms this reference compound on tolerability and exposure metrics suggests a superior therapeutic window.

PI3K Inhibitor In Vivo Tolerability Pharmacokinetics Head-to-Head Comparison

Exceptional In Vivo Tumor Growth Inhibition (TGI) of 132% in HCC1954 Xenograft Model

In female BALB/c nude mice bearing HCC1954 xenograft tumors (a PI3Kα H1047R-mutant breast cancer cell line), Vulolisib administered orally at 10 mg/kg daily for 19 days produced a tumor growth inhibition (TGI) of 132% . A TGI exceeding 100% indicates tumor regression rather than merely growth arrest. For context, the pan-PI3K inhibitor Copanlisib achieved a TGI of approximately 80–90% in similar PI3Kα-mutant xenograft models at comparable doses [1], while the PI3Kα-selective inhibitor Alpelisib typically achieves TGI values in the 70–90% range in PIK3CA-mutant xenografts [2]. Vulolisib's 132% TGI represents a meaningfully higher degree of tumor regression under these experimental conditions.

Xenograft Model Tumor Growth Inhibition PI3Kα Mutant In Vivo Efficacy

Distinct PI3K Isoform Inhibition Profile: Sub-Nanomolar PI3Kα with Attenuated PI3Kδ Activity

Vulolisib exhibits a PI3K isoform inhibition profile that is quantitatively distinct from all major comparator classes. Its IC50 values are: PI3Kα = 0.2 nM, PI3Kδ = 49 nM, PI3Kγ = 90 nM, and PI3Kβ = 168 nM [1]. This yields a PI3Kδ/PI3Kα selectivity ratio of 245-fold and a PI3Kγ/PI3Kα ratio of 450-fold. In contrast: Inavolisib is >300-fold selective for PI3Kα over all other isoforms (including δ) ; Alpelisib exhibits IC50s of 5 nM (α), 1200 nM (β), 290 nM (δ), and 250 nM (γ) ; Copanlisib is a pan-inhibitor with sub-10 nM potency across all isoforms (α: 0.5 nM, δ: 0.7 nM, β: 3.7 nM, γ: 6.4 nM) [2]; Idelalisib is highly δ-selective (α: 820 nM, δ: 2.5 nM) . Vulolisib's profile uniquely combines sub-nanomolar PI3Kα inhibition with moderately attenuated δ/γ activity, a pattern not replicated by any approved or late-stage clinical PI3K inhibitor.

Isoform Selectivity Biochemical IC50 PI3Kα PI3Kδ

Antiproliferative Activity in PI3Kα-Mutant Cancer Cell Lines with Quantified IC50 Values

Vulolisib demonstrates targeted antiproliferative activity against human cancer cell lines harboring activating PI3Kα mutations. In cell viability assays, Vulolisib inhibited proliferation of HCC1954 (PIK3CA H1047R), HGC-27 (PIK3CA E542K), and MKN1 (PIK3CA E545K) cells with IC50 values of 21 nM, 60 nM, and 40 nM, respectively [1]. By comparison, the PI3Kα-selective inhibitor Alpelisib exhibits IC50 values in the range of 60–250 nM across a panel of PIK3CA-mutant cell lines [2], while the pan-PI3K inhibitor Copanlisib shows IC50 values of 10–50 nM in similar models [3]. Vulolisib's cellular potency aligns with the most active PI3K inhibitors in the class, while its unique isoform selectivity profile may confer distinct effects on downstream signaling pathways not captured by simple potency metrics.

Antiproliferative Activity PIK3CA Mutation Cellular IC50 Cancer Cell Lines

Oral Pharmacokinetic Profile: Rapid Absorption and Dose-Dependent Exposure

Vulolisib exhibits favorable oral pharmacokinetic properties in mice, with rapid absorption and dose-dependent systemic exposure. Following a single intragastric dose of 5 mg/kg in male Balb/c mice, Vulolisib achieved a Cmax of 1057 ng/mL at tmax = 0.5 hours, with an AUC0-t of 2185 ng/mL·h and an elimination half-life (t1/2) of 1.6 hours . This profile supports once-daily oral dosing in preclinical efficacy studies, as evidenced by the 19-day dosing regimen employed in the HCC1954 xenograft study. For context, the pan-PI3K inhibitor Copanlisib is administered intravenously due to limited oral bioavailability , while the PI3Kα inhibitor Alpelisib exhibits oral bioavailability of approximately 50–70% in preclinical species [1]. Vulolisib's oral activity offers a distinct advantage for chronic dosing studies where repeated intravenous administration would be impractical.

Oral Bioavailability Pharmacokinetics Cmax AUC

Advanced Clinical Development Stage: Phase II Investigation in Oncology

Vulolisib has progressed to Phase II clinical investigation for oncology indications, representing a more advanced development stage than many preclinical tool compounds but remaining available for research procurement . The clinical advancement of Vulolisib to Phase II implies that the compound has successfully met Phase I safety and tolerability endpoints, demonstrating a favorable risk-benefit profile sufficient to warrant continued investment. In comparison: Inavolisib (GDC-0077) is in Phase III development for breast cancer [1]; Alpelisib (BYL719) is FDA-approved for PIK3CA-mutated breast cancer [2]; Copanlisib is FDA-approved for follicular lymphoma [3]; Idelalisib is FDA-approved for CLL and lymphoma [4]. Vulolisib occupies a unique position as a Phase II clinical asset that remains accessible for investigator-initiated preclinical research, providing translational relevance not available with earlier-stage tool compounds.

Clinical Trial Phase Drug Development Investigational New Drug Oncology

Vulolisib: Recommended Research Applications Based on Quantified Differentiation Data


Preclinical Efficacy Studies in PI3Kα-Mutant Solid Tumor Xenograft Models

Vulolisib is optimally suited for in vivo efficacy studies in PI3Kα-mutant solid tumor models, particularly those driven by PIK3CA H1047R, E542K, or E545K mutations. The compound's demonstrated tumor growth inhibition of 132% in HCC1954 xenografts (PIK3CA H1047R) and its direct head-to-head tolerability advantage over Inavolisib [1] support its use in head-to-head comparator studies against other PI3K-targeting agents. The oral dosing convenience (10 mg/kg PO daily) enables chronic administration protocols of 2–4 weeks duration, appropriate for assessing both tumor growth kinetics and potential resistance mechanisms. Recommended models include HCC1954 (breast), HGC-27 (gastric), and MKN1 (gastric) xenografts, where cellular IC50 values of 21–60 nM have been established [2].

Investigating PI3Kα-Dominant Versus PI3Kδ-Dependent Biology in B-Cell Malignancies

Vulolisib's unique isoform inhibition profile—sub-nanomolar PI3Kα (0.2 nM) with 245-fold attenuated PI3Kδ (49 nM) —makes it an ideal chemical probe for dissecting the relative contributions of PI3Kα and PI3Kδ to disease biology in B-cell malignancies. Unlike Idelalisib (highly δ-selective) or Copanlisib (pan-inhibition), Vulolisib allows researchers to achieve potent PI3Kα blockade while only partially inhibiting PI3Kδ, potentially revealing PI3Kα-mediated resistance pathways that may be masked by pan-inhibitors or δ-selective agents. This application is supported by emerging evidence that PI3Kα upregulation can drive resistance to PI3Kδ-selective inhibitors [1]. Procurement of Vulolisib for such studies enables direct comparison with δ-selective tool compounds in isogenic or patient-derived models.

Combination Therapy Screening with Targeted Agents or Immunotherapies

Vulolisib's favorable tolerability profile relative to Inavolisib, demonstrated in a 7-day repeated-dosing rat study across 10–60 mg/kg dose levels , positions it as a suitable partner for combination therapy screening. The compound's oral pharmacokinetics (Cmax = 1057 ng/mL at 0.5 h post-dose, AUC0-t = 2185 ng/mL·h) [1] support once-daily co-administration with other oral agents. Potential combination partners include CDK4/6 inhibitors (e.g., palbociclib), SERDs (e.g., fulvestrant), or immune checkpoint inhibitors (e.g., anti-PD-1). The Phase II clinical status of Vulolisib [2] further supports its translational relevance for combination studies intended to inform clinical trial design.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Biomarker Validation Studies

The well-characterized oral pharmacokinetic profile of Vulolisib in mice (tmax = 0.5 h, t1/2 = 1.6 h) facilitates PK/PD modeling studies designed to correlate plasma drug exposure with target engagement biomarkers. Vulolisib's sub-nanomolar PI3Kα IC50 (0.2 nM) [1] enables robust suppression of downstream phospho-AKT at therapeutically achievable plasma concentrations. Recommended PD biomarkers include p-AKT (S473), p-S6 (S240/244), and p-PRAS40 (T246). The compound's cellular potency in PI3Kα-mutant lines (HCC1954 IC50 = 21 nM) [2] provides a reference point for establishing exposure-response relationships that may inform clinical dose selection for PI3Kα-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vulolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.